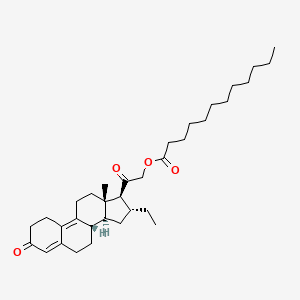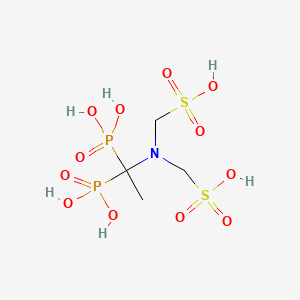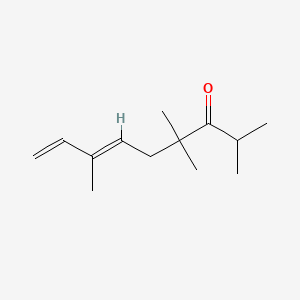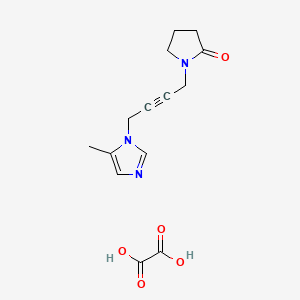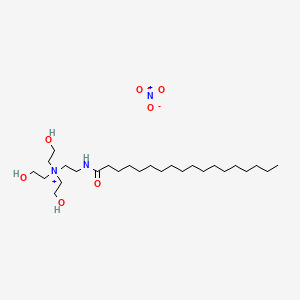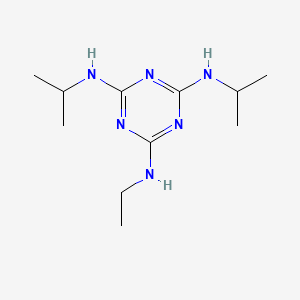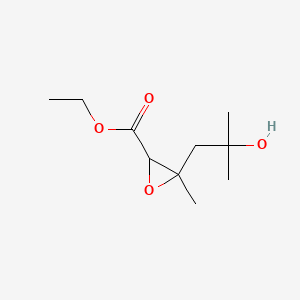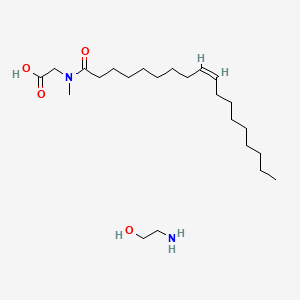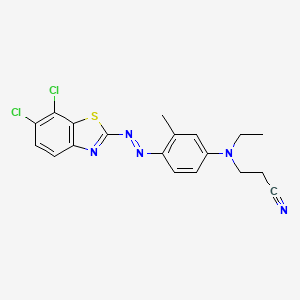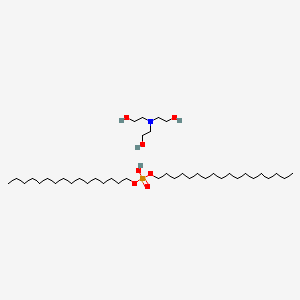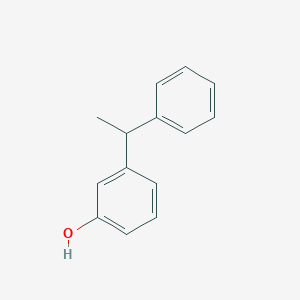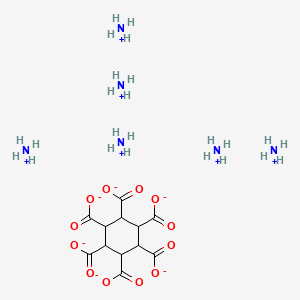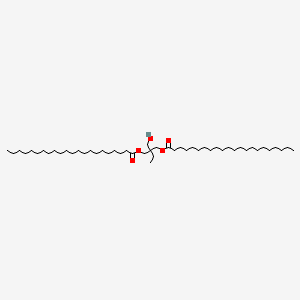
2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl didocosanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl didocosanoate is a complex organic compound with the molecular formula C50H98O5. It is a derivative of 2-Ethyl-2-(hydroxymethyl)-1,3-propanediol, where the hydroxyl groups are esterified with docosanoic acid. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl didocosanoate typically involves the esterification of 2-Ethyl-2-(hydroxymethyl)-1,3-propanediol with docosanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to a temperature of around 150-200°C to facilitate the esterification process. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the efficiency of the esterification process. The use of automated systems for monitoring and controlling temperature, pressure, and reactant flow rates ensures consistent product quality and high yield.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl didocosanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups back to alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Aplicaciones Científicas De Investigación
2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl didocosanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in lipid metabolism and cell membrane structure.
Medicine: Explored for its use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.
Industry: Utilized in the production of high-performance lubricants and surfactants.
Mecanismo De Acción
The mechanism of action of 2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl didocosanoate involves its interaction with lipid membranes and enzymes. The ester groups can be hydrolyzed by esterases, releasing docosanoic acid and 2-Ethyl-2-(hydroxymethyl)-1,3-propanediol. These products can then participate in various metabolic pathways, influencing lipid metabolism and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
2-Ethyl-2-(hydroxymethyl)-1,3-propanediol: The parent compound, used in the synthesis of various esters.
Trimethylolpropane: A similar triol used in the production of polyesters and polyurethanes.
Pentaerythritol: Another polyol with four hydroxyl groups, used in the manufacture of alkyd resins and explosives.
Uniqueness
2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl didocosanoate is unique due to its long-chain ester groups, which impart distinct physical and chemical properties. These properties make it suitable for specialized applications in high-performance materials and biomedical research.
Propiedades
Número CAS |
94201-61-3 |
|---|---|
Fórmula molecular |
C50H98O5 |
Peso molecular |
779.3 g/mol |
Nombre IUPAC |
[2-(docosanoyloxymethyl)-2-(hydroxymethyl)butyl] docosanoate |
InChI |
InChI=1S/C50H98O5/c1-4-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-48(52)54-46-50(6-3,45-51)47-55-49(53)44-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-5-2/h51H,4-47H2,1-3H3 |
Clave InChI |
FZRXTKKJZHXPKW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(CC)(CO)COC(=O)CCCCCCCCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


